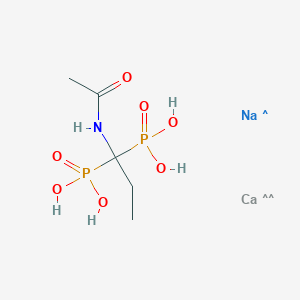
S186
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S186 is a useful research compound. Its molecular formula is C5H13CaNNaO7P2 and its molecular weight is 324.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
S186 is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is classified as a synthetic compound with potential applications in various fields, particularly in pharmacology and biochemistry. It has been studied for its effects on different biological pathways and its ability to modulate cellular functions.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, which can influence various signaling pathways. Research indicates that this compound may affect:
- Transcription Factors (TFs) : this compound has been shown to modulate the activity of certain transcription factors that regulate gene expression. This modulation can lead to changes in cellular responses and adaptations to environmental stimuli .
- Cell Proliferation : Studies have demonstrated that this compound can inhibit cell proliferation in cancer cells, suggesting potential applications in oncology .
- Apoptosis Induction : The compound has also been linked to the induction of apoptosis in various cell lines, highlighting its potential as an anti-cancer agent .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on recent studies:
Case Studies
Several case studies have highlighted the efficacy and mechanisms of this compound in various contexts:
- Cancer Treatment : A study evaluated the effects of this compound on neuroblastoma cells, revealing that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising candidate for developing targeted therapies for neuroblastoma .
- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of this compound. The compound was shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .
- Neuroprotection : Research on the neuroprotective effects of this compound indicated that it could mitigate oxidative stress-induced damage in neuronal cells. This property positions this compound as a candidate for further exploration in neurodegenerative disease therapies .
Propiedades
InChI |
InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTHTLCSASTWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na].[Ca] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13CaNNaO7P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













